3-Ethylcyclohexane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60386-56-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-ethylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h6H,2-5H2,1H3 |
InChI Key |
JZNBXVRETDUASL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(=O)C1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Ethylcyclohexane 1,2 Dione
Established Synthetic Pathways to Cyclohexane-1,2-diones
The construction of the cyclohexane-1,2-dione core, a necessary precursor or a direct target in the synthesis of the title compound, is achievable through several established chemical strategies. These methods generally involve either the formation of the cyclohexane (B81311) ring through cyclization reactions or the modification of a pre-existing six-membered ring precursor.
Cyclization Reactions in 1,2-Dione Synthesis
The formation of the cyclohexane ring can be accomplished through various C-C bond-forming reactions. One modern approach involves a cascade hydrogen borrowing sequence catalyzed by a non-noble, air-stable manganese complex. acs.org This method allows for the synthesis of substituted cyclohexanes from readily available diols and secondary alcohols or ketones. acs.org While this specific methodology yields a cyclohexane, subsequent oxidation steps would be necessary to introduce the 1,2-dione functionality.
Another broad strategy for forming vicinal diketones involves a visible-light-promoted nickel-catalyzed intramolecular cyclization and oxidation sequence of ynones. acs.org This approach highlights a modern trend in using photocatalysis to construct complex dicarbonyl compounds under mild conditions. acs.org
Precursor-Based Approaches for Ring Formation
The most direct and well-documented methods for synthesizing cyclohexane-1,2-diones involve the oxidation of a pre-existing cyclohexanone (B45756) or cyclohexanol (B46403) precursor. A classic and effective method is the oxidation of cyclohexanone using selenium dioxide, which selectively introduces a carbonyl group at the α-position. orgsyn.org This reaction is typically performed in an ethanolic solution. orgsyn.org
An older, alternative pathway involves the bromination of cyclohexanone to yield 2,6-dibromocyclohexanone. orgsyn.org Subsequent treatment with aqueous potassium hydroxide (B78521) leads to a dihydroxy intermediate which then dehydrates to furnish the desired 1,2-dione. orgsyn.org For the synthesis of 3-Ethylcyclohexane-1,2-dione, these methods would logically start from 3-ethylcyclohexanone (B1604563).
| Method | Precursor | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| α-Oxidation | Cyclohexanone | Selenium Dioxide (SeO₂) | 60% | orgsyn.org |
| Bromination-Hydrolysis | Cyclohexanone | Br₂, aq. KOH | Not specified | orgsyn.org |
Advanced Methodologies for Stereoselective Synthesis
For substituted cyclohexane-1,2-diones like the 3-ethyl derivative, controlling the stereochemistry is a crucial aspect of synthesis, particularly if other stereocenters are present or introduced.
Enantioselective Routes to Substituted Cyclohexane-1,2-diones
Achieving enantioselectivity in the synthesis of this compound, which possesses a single stereocenter, requires the use of asymmetric synthesis strategies. While specific enantioselective methods for this exact molecule are not prominent in the cited literature, general principles can be applied. These include:
Asymmetric Catalysis : Employing chiral catalysts, such as organocatalysts, to facilitate an enantioselective α-ethylation of a suitable cyclohexanone precursor before oxidation.
Chiral Auxiliaries : Temporarily attaching a chiral auxiliary to a cyclohexanone derivative to direct the stereoselective introduction of the ethyl group.
Chiral Pool Synthesis : Starting from an enantiomerically pure, naturally occurring starting material that already contains a suitable six-membered ring.
These strategies are foundational in modern organic synthesis for producing optically active molecules.
Diastereoselective Control in 1,2-Dione Construction
Diastereoselective synthesis becomes relevant when multiple stereocenters are present. The construction of highly substituted cyclohexane rings can be achieved with excellent diastereoselectivity through cascade reactions, such as a double Michael addition strategy. nih.gov In these reactions, the stereochemical outcome is governed by a diastereoselective 6-endo-trig intramolecular cyclization, which traps an enolate intermediate. nih.gov The relative stereochemistry of the substituents is controlled by the transition state geometry, which seeks to minimize steric hindrance. When synthesizing a derivative like this compound that already contains other substituents, the approach of the ethylating agent or the cyclization pathway would be influenced by the existing stereocenters, leading to potential diastereomeric products.
Derivatization Strategies for this compound
The vicinal dicarbonyl motif in this compound is a highly reactive functional group, enabling a wide range of chemical transformations and derivatizations.
Key reactions include:
Acetal Formation : Cyclohexane-1,2-dione readily reacts with alcohols under acidic conditions. It is particularly useful for the formation of cyclohexane-1,2-diacetals (CDAs) with 1,2-diols, serving as an effective protecting group strategy in carbohydrate chemistry. acs.orgnih.gov
Oximation : The carbonyl groups can react with hydroxylamine (B1172632) to form dioximes. The reaction of the parent cyclohexane-1,2-dione with hydroxylammonium chloride produces 1,2-cyclohexanedione (B122817) dioxime in high yield. orgsyn.org
Heterocycle Synthesis : The dione (B5365651) is a versatile precursor for nitrogen-containing heterocycles. Reactions with aryl azides in the presence of amines can yield cyclohexane-fused 4,5-dihydro-1,2,3-triazoles, while reactions with primary amines can lead to the formation of monocyclic β-ketoamides. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis : Cyclic 1,2-diketones can undergo reactions catalyzed by N-heterocyclic carbenes. These transformations can lead to unique α,β-double acylation products, demonstrating the dione's utility in advanced C-C bond-forming reactions. nih.gov
These derivatization strategies underscore the synthetic potential of the this compound scaffold as an intermediate for more complex molecular architectures.
| Compound Name |
|---|
| This compound |
| Cyclohexane-1,2-dione |
| Cyclohexanone |
| 3-Ethylcyclohexanone |
| Selenium Dioxide |
| 2,6-Dibromocyclohexanone |
| Potassium Hydroxide |
| 1,2-Cyclohexanedione dioxime |
| Hydroxylammonium chloride |
| 4,5-dihydro-1,2,3-triazole |
| β-ketoamide |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound can be approached through the alkylation of a pre-formed cyclohexanedione core or by utilizing a suitably substituted starting material. One documented approach involves the synthesis of various alkyl-1,2-cyclohexanediones, including the 3-ethyl derivative, by the selenium dioxide oxidation of the corresponding alkylcyclohexanone.
The general strategy for obtaining 3-alkyl-1,2-cyclohexanediones is outlined below:
| Precursor | Reagent | Product | Reference |
| 3-Ethylcyclohexanone | Selenium Dioxide | This compound | |
| 4-Methylcyclohexanone | Selenium Dioxide | 4-Methyl-1,2-cyclohexanedione | |
| 4-Isopropylcyclohexanone | Selenium Dioxide | 4-Isopropyl-1,2-cyclohexanedione |
Once the this compound core is obtained, it can be further functionalized. The presence of the two carbonyl groups and the adjacent methylene (B1212753) groups provides multiple reactive sites for derivatization. For instance, the enol form of the dione can undergo O-alkylation. nih.gov
Further functionalization can be achieved through reactions common to 1,2-diketones, such as condensation with amines to form various heterocyclic structures. For example, the reaction with aryl azides in the presence of amines can lead to the formation of cyclohexane-fused 4,5-dihydro-1,2,3-triazoles.
Incorporation of this compound into Complex Molecular Architectures
Cyclic 1,2-diketones are valuable building blocks in the synthesis of complex organic molecules due to their unique reactivity. nih.gov The this compound moiety can serve as a pivotal core for the stereoselective installation of various substituents. nih.gov One notable strategy involves the use of 3-substituted cyclic 1,2-diketones, which exist as a single tautomeric species, allowing for controlled functionalization. nih.gov
A powerful method for incorporating such structures into more complex architectures is the Trost asymmetric allylic alkylation (AAA). In this approach, the diosphenol form of the cyclic 1,2-diketone acts as a nucleophile, leading to O-allylated products with high enantioselectivity. A subsequent Claisen rearrangement of these adducts results in C-alkylation with excellent transfer of chirality. nih.gov This methodology has been successfully employed in the total synthesis of natural products like (-)-terpestacin, starting from 3-methyl-1,2-cyclopentanedione. nih.gov A similar strategy could conceivably be applied to this compound to construct intricate molecular frameworks.
The reactivity of the dione also allows for its use as a precursor to other useful intermediates. For instance, oxidation of a 3,3-disubstituted diosphenol can yield a highly electrophilic cyclopentenedione (B8730137) species, which is an excellent Michael acceptor for the attachment of further substituents. nih.gov
Sustainable and Green Chemistry Approaches in Diketone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of diketones to develop more environmentally benign and efficient processes. These approaches focus on the use of safer solvents, reusable catalysts, and more atom-economical reactions.
For the synthesis of 1,5-diketones, a green method has been developed using an aqueous potassium hydroxide solution as a catalyst for the reaction between aryl methyl ketones and aldehydes. This aqueous reaction offers several advantages over traditional organic-solvent-based methods, including higher yields, better diastereoselectivities, faster reaction rates, and simpler workups. rsc.org Furthermore, the aqueous catalyst can be recycled and reused multiple times. rsc.org
In the context of cyclic diketones, a green synthesis of tetraketone derivatives has been achieved through a Knoevenagel-Michael cascade reaction of aromatic aldehydes and 1,3-cyclic diketones in water, catalyzed by aluminum hydroxide. benthamdirect.com This method is chemoselective and provides high yields under mild conditions with a recyclable catalyst. benthamdirect.com
While specific green methodologies for this compound are not explicitly detailed in the literature, the general principles observed in the synthesis of other diketones can be applied. For instance, the oxidation of 3-ethylcyclohexanone to the corresponding dione could potentially be achieved using greener oxidizing agents and catalytic systems to replace more hazardous reagents like selenium dioxide.
Elucidation of Chemical Reactivity and Transformation Mechanisms
General Reaction Profiles of Cyclohexane-1,2-diones
Cyclohexane-1,2-dione and its derivatives are versatile intermediates in organic synthesis. The presence of two vicinal carbonyl groups, along with alpha-hydrogens, allows for a rich spectrum of chemical reactions. The dione (B5365651) exists in equilibrium with its more stable enol tautomer. wikipedia.org This keto-enol tautomerism is central to its reactivity, particularly in reactions involving nucleophilic attack or alpha-functionalization.
Oxidation Reactions of Diketone Functionalities
The diketone functionality of cyclohexane-1,2-diones is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two carbonyl groups to yield a dicarboxylic acid. This transformation is a key step in certain synthetic pathways for adipic acid. For instance, cyclohexane-1,2-dione, which can be formed as an intermediate in the oxidation of cyclohexanol (B46403), is readily converted to adipic acid. researchgate.net
Various oxidizing agents can accomplish this cleavage. A combination of 12-tungstophosphoric acid and hydrogen peroxide has been shown to quantitatively convert trans-1,2-cyclohexanediol (B13532) to adipic acid, a process that proceeds through an α-hydroxyketone intermediate. jst.go.jp The mechanism involves the initial oxidation of a diol to the dione, followed by further oxidation and cleavage. researchgate.netjst.go.jp Other methods employ nitric acid, where the hemihydrate of 1,2-cyclohexanedione (B122817) is a known intermediate that is rapidly oxidized to adipic acid in the presence of a vanadate (B1173111) catalyst. researchgate.net
A proposed general pathway for the oxidative cleavage of a vicinal diol, which would pass through a dione or α-hydroxyketone intermediate, involves:
Initial oxidation to an α-hydroxyketone.
Nucleophilic attack of hydrogen peroxide on the carbonyl carbon.
A Baeyer-Villiger type rearrangement.
Hydrolysis and final oxidation to the dicarboxylic acid. jst.go.jp
Reduction Reactions of Carbonyl Groups
The carbonyl groups of cyclohexane-1,2-diones can be readily reduced to form the corresponding diol, 1,2-cyclohexanediol. This transformation is typically achieved using complex metal hydride reagents. pharmaguideline.comlibretexts.org
Commonly used reducing agents include:
Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent capable of reducing aldehydes and ketones to alcohols. pharmaguideline.comquora.com It is often used in protic solvents like methanol (B129727) or ethanol. youtube.com
Lithium aluminum hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄. libretexts.orgquora.com It readily reduces ketones to alcohols but must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water. pharmaguideline.comchemistrysteps.com
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org This initial attack forms an alkoxide intermediate, which is subsequently protonated during workup (e.g., by adding water or acid) to yield the alcohol. libretexts.org For a diketone like 3-ethylcyclohexane-1,2-dione, this process occurs at both carbonyl groups to furnish 3-ethylcyclohexane-1,2-diol. The stereochemistry of the resulting diol (cis vs. trans) can be influenced by the steric environment of the cyclohexane (B81311) ring and the specific reducing agent and conditions used. youtube.com
Nucleophilic Substitution Reactions
While classical Sₙ2 reactions involving the displacement of a leaving group from an sp³-hybridized ring carbon are not characteristic of diones themselves, the carbonyl carbons are highly electrophilic and are prime targets for nucleophilic attack. youtube.com This reaction, a nucleophilic addition, is a fundamental process for this class of compounds.
The reactivity is a consequence of the polarization of the carbon-oxygen double bond, which places a partial positive charge on the carbonyl carbon, making it susceptible to attack by electron-rich nucleophiles. youtube.com In the case of 1,2-diones, the unfavorable dipole-dipole interaction between the adjacent carbonyls makes reaction with a nucleophile at one of the carbonyl groups an energetically favorable process. cdnsciencepub.com
Examples of nucleophilic attack on the carbonyl group include:
Hydride Reduction: As discussed previously, the attack by a hydride ion is a key step in the reduction of the dione. libretexts.org
Organometallic Reagents: Reagents like Grignard or organolithium compounds can add to the carbonyls to form tertiary alcohols.
Enolate Attack: As seen in the aldol (B89426) condensation, an enolate can act as a carbon nucleophile, attacking a carbonyl carbon to form a new carbon-carbon bond. cdnsciencepub.com
Heteroatom Nucleophiles: Amines can condense with the diones to form heterocycles, and hydroxylamine (B1172632) can react to form dioximes. wikipedia.orgorgsyn.org
The stereochemical outcome of nucleophilic attack on a substituted cyclohexane ring is influenced by steric hindrance. Small nucleophiles may favor an axial approach, while bulkier nucleophiles often prefer an equatorial attack to minimize steric interactions. youtube.com
Cycloaddition and Condensation Chemistry of 1,2-Diones
The combination of carbonyl reactivity and the presence of acidic α-hydrogens makes cyclohexane-1,2-diones valuable substrates for condensation reactions that form new carbon-carbon bonds.
Aldol Condensation Pathways
Cyclohexane-1,2-dione readily participates in crossed-aldol reactions with other carbonyl compounds, particularly methyl ketones. cdnsciencepub.com The reaction involves the formation of an enolate from the partner ketone, which then acts as a nucleophile, attacking one of the carbonyl carbons of the cyclohexane-1,2-dione. cdnsciencepub.commasterorganicchemistry.com This process is driven by the relief of the unfavorable dipole interaction between the two adjacent carbonyls in the dione. cdnsciencepub.com
For instance, the reaction of cyclohexane-1,2-dione with acetone (B3395972) in the presence of potassium carbonate yields the crossed-aldol product, 2-hydroxy-2-acetonylcyclohexanone. cdnsciencepub.com Similar reactions have been demonstrated with other methyl ketones. cdnsciencepub.com It is noteworthy that aldol condensation involving bond formation at the C-3 position of the cyclohexane-1,2-dione enolate is not a favored process. cdnsciencepub.com
| Methyl Ketone Partner | Product | Yield |
|---|---|---|
| Acetone | 2-Hydroxy-2-acetonylcyclohexanone | Not specified |
| 2-Butanone | 2-Hydroxy-2-(2-oxobutyl)cyclohexanone | 33% |
| Acetophenone | 2-Hydroxy-2-(2-oxo-2-phenylethyl)cyclohexanone | 75% |
Data sourced from Strunz, G. M., & Yu, C. M. (1988). Canadian Journal of Chemistry. cdnsciencepub.com
Tandem Reactions Involving Cyclohexane-1,2-diones
Tandem reactions, also known as cascade or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. Cyclohexanedione scaffolds are excellent substrates for such processes. A common tandem sequence involving related diones like dimedone (5,5-dimethylcyclohexane-1,3-dione) is the Knoevenagel condensation followed by a Michael addition. researchgate.netacs.org
This sequence typically involves:
Knoevenagel Condensation: The active methylene (B1212753) group of the dione condenses with an aldehyde to form an α,β-unsaturated system (a Knoevenagel adduct).
Michael Addition: A second molecule of the dione (acting as a Michael donor) adds in a conjugate fashion to the newly formed Knoevenagel adduct. researchgate.netnih.gov
While extensively studied for 1,3-diones, the principles can be applied to 1,2-diones. The enolizable nature of cyclohexane-1,2-dione allows it to act as a nucleophile in Michael additions. A tandem reaction could be designed where an initial condensation or reaction at one carbonyl group generates a reactive intermediate that subsequently undergoes an intramolecular cyclization or intermolecular reaction involving the second carbonyl group or an adjacent position. These one-pot procedures are highly efficient as they reduce waste, save time, and can build complex molecular architectures from simple starting materials. researchgate.net
Rearrangement Reactions and Tautomerism
The structural dynamics of this compound are governed by tautomeric equilibria and conformational changes inherent to its cyclic diketone framework.
Keto-Enol Tautomerism in Cyclohexane-1,2-diones
The phenomenon of keto-enol tautomerism describes an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). youtube.com For most simple aldehydes and ketones, this equilibrium heavily favors the more stable keto tautomer, primarily due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
However, in 1,2-dicarbonyl systems like cyclohexane-1,2-dione, the enol form can be significantly stabilized, leading to a more substantial presence at equilibrium. libretexts.orgnih.gov This increased stability is attributed to two primary factors:
Intramolecular Hydrogen Bonding: The proximity of the enolic hydroxyl group and the remaining carbonyl group allows for the formation of a stable, six-membered ring-like structure through an internal hydrogen bond. nih.gov
Conjugation: The C=C double bond of the enol is in conjugation with the C=O double bond of the carbonyl group, which provides additional resonance stabilization. youtube.com
The presence of an ethyl group at the 3-position in this compound further influences this equilibrium. Studies have shown that alkyl substitution on the ring system can enhance the formation of the enol tautomer. researchgate.net This is because an alkyl group can stabilize the double bond of the enol form through hyperconjugation. libretexts.org
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| 1,2-Dicarbonyl Moiety | Shifts equilibrium toward the enol form | Allows for stabilizing intramolecular hydrogen bonding and conjugation. youtube.comnih.gov |
| Alkyl Substitution (e.g., Ethyl group) | Further stabilizes the enol tautomer | The alkyl group provides electronic stabilization to the enol's C=C double bond. libretexts.orgresearchgate.net |
| Solvent Polarity | Can influence the position of the equilibrium | Polar solvents can disrupt intramolecular hydrogen bonds, potentially shifting the equilibrium. |
Conformational Analysis and Inversion Processes of Cyclic Diketones
Like other cyclohexane derivatives, this compound is not planar and exists predominantly in various non-planar conformations to minimize angular and torsional strain. The most stable of these is the chair conformation. youtube.com In this conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.org
The cyclohexane ring is conformationally mobile and can undergo a "ring inversion" or "ring flip," a process that interconverts two chair conformations. During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.comlibretexts.org
For a substituted cyclohexane, the two chair conformations are often not equal in energy. Substituents, particularly bulky ones like an ethyl group, are more stable in the equatorial position. libretexts.orglibretexts.org When a substituent is in the axial position, it experiences destabilizing steric repulsion with the other axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction. openstax.org
In the case of this compound, the ethyl group will strongly prefer the equatorial position to avoid these unfavorable steric interactions. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformer where the ethyl group is equatorial.
| Conformer | Position of Ethyl Group | Relative Stability | Key Interaction |
|---|---|---|---|
| Chair 1 | Equatorial | More Stable (Favored) | Minimal steric strain; avoids 1,3-diaxial interactions. libretexts.org |
| Chair 2 (after ring flip) | Axial | Less Stable (Disfavored) | Significant steric strain from 1,3-diaxial interactions between the ethyl group and axial hydrogens. openstax.org |
| Boat/Twist-Boat | N/A | Higher Energy Intermediates | These are typically transition states or high-energy intermediates in the ring inversion process. youtube.comrsc.org |
Catalytic Transformations Involving this compound
The adjacent carbonyl groups in this compound provide a rich platform for a variety of catalytic transformations, enabling the synthesis of more complex molecular architectures.
Organocatalytic Applications of 1,2-Diones
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. 1,2-Diones are versatile substrates in such reactions due to their multiple reactive sites. beilstein-journals.org The enolizable nature of these compounds allows them to act as nucleophiles, while the electrophilic carbonyl carbons can react with various nucleophiles.
Several key organocatalytic transformations have been developed for 1,2-diones:
Multicomponent Reactions: 1,2-Diones can participate in reactions involving three or more starting materials to efficiently construct complex molecules in a single step. For instance, an organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines has been developed to synthesize polysubstituted pyrroles. nih.gov
Michael Additions: The enol or enolate form of a 1,2-dione can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. Asymmetric versions of this reaction, using chiral organocatalysts, can produce valuable chiral building blocks. beilstein-journals.org
Asymmetric Reductions: Through a dual catalysis system involving a photoredox catalyst and a hydrogen-bonding organocatalyst, 1,2-diketones can be asymmetrically reduced to form enantiomerically enriched α-hydroxy ketones, which are important intermediates in the pharmaceutical industry. mdpi.com
| Reaction Type | Role of 1,2-Dione | Catalyst Type | Product Class | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Substrate | Brønsted Acid (e.g., 4-methylbenzenesulfonic acid) | Polysubstituted Pyrroles | nih.gov |
| Asymmetric Michael Addition | Nucleophile | Bifunctional Squaramide | Substituted Diones | beilstein-journals.org |
| Asymmetric Photoredox Reduction | Substrate | Dual System: Photoredox Catalyst + H-Bonding Organocatalyst | Chiral α-Hydroxy Ketones | mdpi.com |
Metal-Catalyzed Transformations of Diketone Systems
Transition metals are powerful catalysts for a wide array of organic transformations, and diketone systems are excellent substrates for these reactions. researchgate.netmdpi.com The carbonyl groups can coordinate to the metal center, influencing the reactivity and selectivity of the transformation. rsc.org
Key metal-catalyzed reactions involving diketones include:
Catalytic Hydrogenation: The carbon-oxygen double bonds of the diketone can be reduced to hydroxyl groups using molecular hydrogen in the presence of a metal catalyst, such as ruthenium or rhodium complexes. rsc.org This provides a direct route to the corresponding diols.
C-H Functionalization: The ketone moiety can act as a directing group, positioning a transition metal catalyst in proximity to a specific C-H bond. rsc.org This allows for the selective functionalization of what would otherwise be an unreactive C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: In the presence of metal catalysts like Rhodium(II), cyclic diones can be converted into reactive intermediates that undergo cycloaddition reactions with other unsaturated molecules to form complex fused or spirocyclic ring systems. researchgate.net
| Reaction Type | Metal Catalyst (Example) | Transformation | Product Class | Reference |
|---|---|---|---|---|
| Hydrogenation | Ruthenium (Ru) | Reduction of C=O to C-OH | Cyclohexane-1,2-diols | rsc.org |
| Directed C-H Activation/Alkylation | Ruthenium (Ru), Rhodium (Rh) | Formation of a new C-C bond adjacent to the ketone | α-Alkylated Ketones | rsc.org |
| [3+2] Cycloaddition | Rhodium (Rh) | Formation of a new five-membered ring | Dihydrofurans | researchgate.net |
Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases
The user's request specified a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound, with a strict outline focusing on ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, Infrared (IR) Spectroscopy, and Raman Spectroscopy. This required access to precise data such as chemical shifts, coupling constants, and vibrational frequencies, which would form the basis for the requested data tables and in-depth analysis.
Searches for this information across scientific literature databases, chemical compound repositories, and spectral data collections did not provide the necessary experimental or reliably predicted datasets for this compound. While information on related compounds, such as other isomers of ethylcyclohexanedione or similar cyclic ketones, is available, the strict instruction to focus solely on this compound prevents the use of such data as a substitute.
Consequently, without the foundational spectroscopic data, it is not possible to construct a scientifically accurate and thorough article that adheres to the provided outline and meets the quality standards of the request. The creation of detailed research findings and interactive data tables is contingent on the availability of this primary data.
Should spectroscopic data for this compound become publicly available in the future, the requested article can be generated.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 3-Ethylcyclohexane-1,2-dione, electron ionization (EI) would generate a molecular ion (M⁺˙) whose mass corresponds to the molecular weight of the compound (140.18 g/mol ). Subsequent fragmentation of this energetically unstable molecular ion provides valuable structural information. wikipedia.org
The fragmentation of cyclic ketones is primarily driven by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.eduyoutube.com In the case of this compound, the presence of two carbonyl groups and an ethyl substituent offers several potential fragmentation pathways. The initial ionization would likely occur at one of the oxygen atoms, forming a radical cation.
Key fragmentation pathways for cyclic ketones include:
Alpha-Cleavage: The C-C bond adjacent to a carbonyl group cleaves, leading to the formation of an acylium ion and a radical. For this compound, cleavage can occur on either side of the dicarbonyl system.
Loss of Neutral Molecules: Small, stable neutral molecules like carbon monoxide (CO) and ethene (C₂H₄) can be eliminated. The loss of CO is a characteristic fragmentation for carbonyl compounds.
Rearrangement Reactions: Intramolecular hydrogen transfers can precede fragmentation, leading to characteristic ions.
While the specific mass spectrum for this compound is not widely published, the fragmentation pattern can be inferred from the analysis of its parent compound, cyclohexane-1,2-dione. nih.gov The primary fragmentation of cyclic ketones involves complex ring-opening reactions initiated by alpha-cleavage. whitman.edu For this compound, cleavage adjacent to the carbonyls and subsequent loss of the ethyl group (loss of 29 Da) or loss of CO (loss of 28 Da) would be expected fragmentation pathways.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |
| 140 | [C₈H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [M - CO]⁺˙ | Alpha-cleavage followed by loss of carbon monoxide |
| 111 | [M - C₂H₅]⁺ | Cleavage of the ethyl substituent |
| 84 | [M - 2CO]⁺˙ | Sequential loss of two carbon monoxide molecules |
| 83 | [M - C₂H₅ - CO]⁺ | Loss of ethyl group and one carbon monoxide molecule |
| 55 | [C₃H₃O]⁺ | Complex ring cleavage and rearrangement |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Characterization
Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.
The key chromophore in this compound is the α-dicarbonyl group (-CO-CO-). This system contains π electrons in the carbon-oxygen double bonds and non-bonding (n) electrons on the oxygen atoms. Two primary electronic transitions are expected for this chromophore:
n → π* Transition: This involves the excitation of a non-bonding electron from a lone pair on an oxygen atom to an antibonding π* orbital. These transitions are typically of low intensity (ε < 100 L·mol⁻¹·cm⁻¹) and occur at longer wavelengths (in the near-UV or visible region). The presence of two adjacent carbonyls in α-dicarbonyl compounds allows for interaction between the non-bonding orbitals, resulting in two possible n→π* transitions. acs.org
π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally of high intensity (ε > 1,000 L·mol⁻¹·cm⁻¹) and occur at shorter wavelengths (in the UV region).
For saturated cyclic α-diones like cyclohexane-1,2-dione, the n → π* transition is the most distinct feature in the near-UV spectrum. The presence of the ethyl group at the 3-position is an auxochrome that is not expected to significantly shift the λmax compared to the parent cyclohexane-1,2-dione, though it may cause minor shifts due to steric or electronic effects. youtube.com
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbital Change | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |
| n → π | Non-bonding → π antibonding | ~350 - 450 nm | Low (< 100 L·mol⁻¹·cm⁻¹) |
| π → π | π bonding → π antibonding | ~180 - 220 nm | High (> 1,000 L·mol⁻¹·cm⁻¹) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and properties.
Single-Crystal X-ray Diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
While a specific crystal structure for this compound is not publicly available, analysis of related cyclohexane (B81311) dione (B5365651) derivatives provides insight into the expected structural features. consensus.app The cyclohexane ring would likely adopt a stable chair or a twisted-boat conformation to minimize steric strain. The C=O bond lengths are expected to be in the range of 1.20-1.22 Å, and the C-C single bonds within the ring would be approximately 1.54 Å, with some variation depending on the local environment. The dihedral angle between the two carbonyl groups is a key structural parameter in α-dione systems and influences their electronic properties.
Understanding how molecules pack in a crystal is essential for predicting material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal.
The surface is colored based on different properties, such as dnorm, which maps both the distance from the surface to the nearest atom inside (di) and outside (de) the surface. Red spots on the dnorm map indicate close intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii. iucr.org
A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all the intermolecular contacts by plotting di against de. The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be calculated, providing a quantitative measure of the forces holding the crystal together. iucr.org For a molecule like this compound, one would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as O···H contacts, which could indicate weak C-H···O hydrogen bonds. nih.gov Energy framework calculations can further be used to quantify the electrostatic, dispersion, and total interaction energies between molecules, providing a deeper understanding of the crystal's stability.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Density Functional Theory (DFT) Applications
No specific DFT studies on the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors for 3-Ethylcyclohexane-1,2-dione have been identified in the scientific literature. Such calculations would typically provide insights into the molecule's kinetic stability, charge distribution, and sites susceptible to nucleophilic or electrophilic attack.
Ab Initio Molecular Orbital (MO) Theory Studies
There are no available ab initio studies (such as Hartree-Fock or post-Hartree-Fock methods) that detail the geometric parameters, vibrational frequencies, or energetic properties of this compound. These methods, which are based on first principles, would offer a high-level theoretical characterization of the molecule. chempedia.infoscispace.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Investigations into the electronic excited states, absorption spectra (UV-Vis), and transition energies of this compound using TD-DFT have not been reported. This type of analysis is crucial for understanding the photophysical properties of the compound.
Conformational Analysis and Potential Energy Surfaces
Chair-Chair Interconversion and Transition State Characterization
A detailed conformational analysis of this compound, including the energy profile of its chair-chair interconversion, has not been published. This would involve locating the transition state for the ring flip and calculating the associated energy barrier, which dictates the rate of interconversion. The preference for the ethyl group to occupy an equatorial position to minimize 1,3-diaxial interactions is a general principle for substituted cyclohexanes, but specific energy values for this compound are unknown. libretexts.org
Topomerization Processes in Cyclic Systems
The dynamic processes of topomerization, which involve the interchange of equivalent atoms through conformational changes like ring inversion and pseudorotation, have not been computationally mapped for this compound. A study on the related 1,3-cyclohexanedione (B196179) indicates that such processes can be complex, involving multiple boat and twisted-boat intermediates, but this specific pathway is unique to the 1,3-substitution pattern. scielo.org.mx
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions. By simulating reactions at a molecular level, researchers can gain insights into the energetic and structural changes that occur as reactants transform into products.
The study of reaction mechanisms for cyclic diketones often involves the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Quantum-chemical methods are employed to locate the geometries of stationary points, including reactants, products, intermediates, and the corresponding transition states on the potential energy surface. beilstein-journals.org For reactions involving cyclic diketones, these calculations can elucidate the preferred pathways, such as concerted versus stepwise mechanisms. beilstein-journals.orgclockss.org
For instance, in reactions like cycloadditions or rearrangements, computational models can determine the activation energies (ΔG‡) for different potential routes. beilstein-journals.org A lower activation barrier indicates a kinetically favored pathway. In the context of this compound, theoretical studies could map the pathways for reactions such as enolization, aldol (B89426) condensations, or oxidations. These calculations would involve optimizing the structure of the transition state and confirming it is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. Reactions involving cyclic molecules often proceed through cyclic transition states, which can be modeled to understand stereochemical outcomes. libretexts.org
Table 1: Hypothetical Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reaction Type | Kinetic Favorability |
|---|---|---|---|
| Enolization at C3 | 15.2 | Proton Transfer | High |
| Diels-Alder Cycloaddition (as dienophile) | 25.8 | Pericyclic | Moderate |
| Aldol Condensation Dimerization | 21.5 | Nucleophilic Addition | Moderate-High |
While quantum mechanics is excellent for describing stationary points, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rug.nl MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mostwiedzy.pl For this compound, an MD simulation could model its behavior in a solvent, showing how it tumbles, vibrates, and interacts with surrounding molecules.
In the context of a reaction, MD can be used to simulate the trajectory from reactants to products, providing a dynamic picture of the transformation. This can reveal the role of solvent molecules in stabilizing intermediates or transition states and uncover dynamic effects not apparent from a static potential energy surface. For example, simulations could show the spontaneous aggregation of molecules or the process of a lipid moving between leaflets of a vesicle via water pores, illustrating the power of MD to capture complex dynamic events. rug.nl
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between a molecule's structure and its chemical behavior is a cornerstone of chemistry. Computational methods offer quantitative frameworks for establishing these connections.
Conceptual Density Functional Theory (CDFT) is a powerful tool for studying organic reactivity by using indices derived from the electron density. mdpi.comnih.gov These indices provide a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile, both globally and at specific atomic sites. semanticscholar.orgresearchgate.net Key global indices include:
Electronic Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to a change in electron number.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. semanticscholar.org
Nucleophilicity (N): A measure of a molecule's electron-donating capability. mdpi.com
For this compound, CDFT calculations would likely identify the carbonyl carbons as the primary electrophilic sites, susceptible to nucleophilic attack. The enolizable alpha-protons, upon abstraction, would generate a nucleophilic enolate. Local reactivity indices, such as the Parr functions (Pk+ for nucleophilic attack and Pk- for electrophilic attack), can pinpoint these reactive sites within the molecule. mdpi.com
Table 2: Hypothetical Conceptual DFT Reactivity Indices for this compound
| Index | Value (Arbitrary Units) | Interpretation |
|---|---|---|
| Global Electrophilicity (ω) | 1.85 | Moderate electrophile |
| Global Nucleophilicity (N) | 1.20 | Weak nucleophile (in diketo form) |
| Local Parr Function (Pk+) on C1 Carbonyl | 0.45 | High susceptibility to nucleophilic attack |
| Local Parr Function (Pk+) on C2 Carbonyl | 0.42 | High susceptibility to nucleophilic attack |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a physical property. researchgate.net This is particularly relevant for classes of compounds like cyclohexane-dione derivatives, which have been investigated for various biological activities. nih.govacs.org
A QSAR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Then, a statistical model is created to relate these descriptors to the observed activity. nih.gov For a series of diketones including this compound, QSAR could be used to predict properties like antimicrobial or anticancer activity. researchgate.netresearchgate.net The resulting model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Diketones
| Descriptor Type | Example Descriptor | Property Measured |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Topological | Wiener Index | Molecular branching and size |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Steric | Molar Refractivity | Molecular volume and polarizability |
Aromaticity and π-Electron System Analysis in Diketone Contexts
While this compound is a saturated cyclic diketone and therefore not aromatic, the analysis of its π-electron system is relevant in its enol form. The keto-enol tautomerism introduces a C=C double bond conjugated with the remaining C=O group, creating a π-system. wikipedia.org
Theoretical methods can be used to analyze the electron delocalization within this conjugated system. chemrxiv.org The electronic excited states of conjugated cyclic ketones can be computed to understand their absorption spectra, often characterized by n→π* and π→π* transitions. researchgate.net While the six-membered ring itself does not participate in aromaticity, the principles of π-system analysis are crucial. For instance, each sp2 hybridized atom in the enol form contributes p-orbitals to the π-system. youtube.comlibretexts.org Computational analysis can reveal the distribution of electron density in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity in pericyclic reactions and its spectroscopic properties. masterorganicchemistry.com
Synthesis and Functional Exploration of 3 Ethylcyclohexane 1,2 Dione Derivatives
Design Principles for Novel 3-Ethylcyclohexane-1,2-dione Analogs
The rational design of novel analogs of this compound is primarily guided by the principles of medicinal chemistry, where structural modifications are intended to optimize biological activity, selectivity, and pharmacokinetic properties. The cyclohexane-1,3-dione skeleton, a related pharmacophore, is a known inhibitor of 4-hydroxyphenylpyruvate deoxygenase (HPPD), and similar principles can be applied to the 1,2-dione scaffold. The design of new analogs often involves a multi-stage in silico screening process that includes quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacokinetic/pharmacodynamic (ADME-Tox) predictions.
Key design considerations include:
Modification of the Alkyl Substituent: The ethyl group at the 3-position can be varied in terms of chain length, branching, or replaced with other functional groups to probe the steric and electronic requirements of a target binding site.
Introduction of Aromatic or Heterocyclic Moieties: Condensation of the dione (B5365651) with various reagents can introduce aromatic or heterocyclic systems, which can engage in pi-stacking or hydrogen bonding interactions with biological targets.
Formation of Spirocyclic Systems: The creation of spiro centers can introduce conformational rigidity and three-dimensionality, which are often favorable for potent and selective biological activity.
QSAR studies on related cyclohexane-1,3-dione derivatives have highlighted the importance of molecular descriptors such as electronic properties (HOMO and LUMO energy levels), physicochemical properties (polar surface area, connectivity), and steric factors in determining biological activity. These computational models allow for the virtual screening of large libraries of potential analogs to identify candidates with the highest probability of success before undertaking synthetic efforts.
Preparation of Spiro Compounds from Cyclohexane-1,3-diones (analogy to 1,2-diones)
While specific examples for the synthesis of spiro compounds directly from this compound are not extensively reported, the reactivity of the analogous cyclohexane-1,3-diones provides a strong basis for predicting synthetic routes. Multicomponent reactions are a particularly efficient strategy for the construction of complex spirocyclic frameworks.
One notable example is the synthesis of spiro[dihydropyridine-oxindoles] through a three-component reaction of an arylamine, isatin, and a cyclic 1,3-dione (such as cyclopentane-1,3-dione or cyclohexane-1,3-dione) in acetic acid at room temperature. beilstein-journals.org This reaction proceeds via a cascade of condensation and cyclization steps to afford novel spiro compounds in good yields. beilstein-journals.org The scope of this reaction has been explored with various substituted anilines and isatins, demonstrating its versatility. beilstein-journals.org
Another important class of spiro compounds, spirooxindoles, can be synthesized via organocatalytic Michael/aldol (B89426) cascade reactions. rsc.org For instance, the reaction of 3-ylideneoxindoles with cyclic 1,3-diones in the presence of a chiral organocatalyst can lead to the formation of spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the transformation. rsc.org
The following table summarizes representative examples of spiro compound synthesis from cyclic diones.
| Dione Starting Material | Reagents | Product Type | Key Reaction Type | Yield |
|---|---|---|---|---|
| Cyclopentane-1,3-dione | Arylamine, Isatin | Spiro[dihydropyridine-oxindole] | Three-component reaction | Good |
| Cyclohexane-1,3-dione | 3-Ylideneoxindole, Organocatalyst | Spiro[cyclohexane-oxindole] | Michael/Aldol cascade | Moderate to Good |
| Cyclohexanone (B45756) | (2S)-Octahydro-1H-indole-2-carboxylic acid, Isatin derivatives, (2E,6E)-2,6-dibenzylidenecyclohexanone | Di-spirooxindoles | [3+2] Cycloaddition | Up to 75% |
Preparation of Heterocyclic Systems Incorporating Cyclohexane-1,2-dione Moieties
The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and highly effective method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a broad range of biological activities. sapub.orgnih.govmtieat.org This reaction can be applied to this compound to generate a variety of substituted tetrahydro-phenazine derivatives.
The reaction is typically carried out by reacting the dione with an ortho-phenylenediamine derivative in a suitable solvent, often with catalytic amounts of acid or in the presence of a heterogeneous catalyst. chim.it Various catalysts have been employed to improve the efficiency and environmental friendliness of this transformation, including cerium(IV) ammonium (B1175870) nitrate (B79036) in water, magnetically recyclable MnFe2O4 nanoparticles, and nanozeolite clinoptilolite functionalized with propylsulfonic acid. chim.it
The reaction of this compound with different diamines can lead to a diverse range of heterocyclic systems. For example, reaction with ethane-1,2-diamine can produce bicyclic dihydropyrazine (B8608421) derivatives.
The following table presents examples of quinoxaline (B1680401) synthesis from dicarbonyl compounds.
| Dicarbonyl Compound | Diamine | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Generic 1,2-diketone | o-phenylenediamine | Cerium(IV) ammonium nitrate, tap water, RT | Quinoxaline derivative | Excellent |
| Generic 1,2-diketone | o-phenylenediamine | MnFe2O4 nanoparticles, RT | Quinoxaline derivative | Good |
| Generic 1,2-diketone | o-phenylenediamine | Nanozeolite clinoptilolite-propylsulfonic acid, water, RT | Quinoxaline derivative | Excellent |
Furthermore, reactions of cyclohexane-1,2-dione with aryl azides in the presence of amines have been shown to produce cyclohexane-fused 4,5-dihydro-1,2,3-triazoles, demonstrating another avenue for the synthesis of novel heterocyclic systems from this scaffold. rsc.org
Biotransformation of Diketones and Related Cyclic Compounds
The enzymatic transformation of cyclic diketones offers a green and highly selective alternative to traditional chemical methods for the synthesis of valuable chiral building blocks. Microorganisms and isolated enzymes can catalyze a variety of reactions, including reductions and hydrolytic cleavages.
A key enzyme involved in the metabolism of cyclohexane-1,2-dione is cyclohexane-1,2-dione hydrolase (CDH), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme found in denitrifying bacteria such as Azoarcus sp.. uni-konstanz.denih.govwikipedia.orgresearchgate.net This enzyme catalyzes the hydrolytic cleavage of the C-C bond in cyclohexane-1,2-dione to form 6-oxohexanoate. nih.govwikipedia.org This is followed by an NAD+-dependent oxidation to adipate. nih.gov The enzyme is highly specific for the 1,2-dione, with no activity observed for the corresponding 1,3- and 1,4-diones. nih.gov
The enantioselectivity of enzymatic reactions is a major advantage. For instance, CDH can catalyze the formation of (S)-acetoin with high enantiomeric excess through various pathways. researchgate.net While the direct biocatalytic reduction of this compound has not been extensively studied, the reduction of other substituted cyclohexanones by various microorganisms is well-documented and often proceeds with high stereoselectivity. nih.gov These processes typically yield chiral alcohols, which are valuable intermediates in organic synthesis.
The following table summarizes key enzymatic transformations of cyclohexane-1,2-dione.
| Enzyme | Substrate | Reaction Type | Product | Source Organism |
|---|---|---|---|---|
| Cyclohexane-1,2-dione hydrolase (CDH) | Cyclohexane-1,2-dione | Hydrolytic C-C bond cleavage | 6-Oxohexanoate | Azoarcus sp. |
| Cyclohexane-1,2-dione hydrolase (CDH) | Pyruvate/Acetaldehyde | C-C bond formation | (S)-Acetoin | Azoarcus sp. |
Investigations into Molecular and Enzymatic Interactions of Cyclohexane 1,2 Diones
Substrate Activity in Enzymatic Pathways
Cyclohexane-1,2-diones can serve as substrates for specific enzymes that catalyze the cleavage of their cyclic structure. A key enzyme in this process is Cyclohexane-1,2-dione Hydrolase (CDH), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme found in microorganisms like the denitrifying Azoarcus sp. researchgate.netuni-konstanz.de. This enzyme is involved in the degradation of alicyclic compounds. researchgate.netuni-konstanz.de.
The primary function of CDH is to catalyze the hydrolytic cleavage of the C-C bond adjacent to a carbonyl group in cyclohexane-1,2-dione (CDO). researchgate.netresearchgate.net. This reaction converts the cyclic dione (B5365651) into an open-chain product, 6-oxohexanoate, which can be further metabolized by the organism. researchgate.netresearchgate.net. While specific studies on 3-Ethylcyclohexane-1,2-dione as a substrate for CDH are not detailed, the enzyme's known activity on the parent molecule suggests that substituted analogs would likely undergo a similar enzymatic transformation. The degradation of cyclohexane-1,2-diol proceeds through the formation of cyclohexane-1,2-dione, which is then hydrolyzed by CDH. researchgate.netuni-konstanz.de.
Table 1: Enzymatic Reaction Catalyzed by Cyclohexane-1,2-dione Hydrolase (CDH)
| Enzyme | Substrate | Product | Reaction Type |
| Cyclohexane-1,2-dione Hydrolase (CDH) | Cyclohexane-1,2-dione | 6-Oxohexanoate | Hydrolytic C-C bond cleavage |
Inhibition of Enzymatic Systems by Diketones
The diketone functionality, particularly the 1,2-dione and 1,3-dione arrangements, is a known pharmacophore for the inhibition of several enzyme classes, primarily metalloenzymes. mdpi.comsemanticscholar.org. This inhibitory action stems from the ability of the dione moiety to chelate the metal ion cofactor essential for the enzyme's catalytic activity. semanticscholar.orgmdpi.com.
Metallo-β-lactamases (MBLs) are a significant class of enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net. These enzymes depend on one or two zinc ions (Zn²⁺) in their active site for catalysis. mdpi.comresearchgate.net. Diketone compounds can act as inhibitors of MBLs by binding to these essential zinc ions, effectively inactivating the enzyme. mdpi.com. This chelation prevents the enzyme from hydrolyzing and deactivating antibiotics like carbapenems. mdpi.comresearchgate.net.
Another class of enzymes susceptible to inhibition by diketones is p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com. HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and is a target for triketone herbicides. mdpi.com. The inhibitory mechanism involves the chelation of a ferrous (Fe²⁺) ion within the enzyme's active site by the diketone structure. semanticscholar.org. Compounds based on the 2-acyl-cyclohexane-1,3-dione skeleton have demonstrated potent inhibition of HPPD. mdpi.com. The structural similarity suggests that this compound could exhibit analogous inhibitory properties against such metalloenzymes.
Table 2: Examples of Enzymes Inhibited by Diketone-Containing Compounds
| Enzyme Target | Metal Cofactor | Mechanism of Inhibition | Inhibitor Class |
| Metallo-β-lactamases (MBLs) | Zn²⁺ | Chelation of active site zinc ion(s) | General Diketones |
| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Fe²⁺ | Chelation of active site ferrous ion | Cyclohexane-1,3-dione derivatives |
| Carboxylesterases (CEs) | N/A | Rotational constraints enforced by the dione moiety | Aromatic ethane-1,2-diones (e.g., Benzil) |
Allosteric Modulation Studies with Diketone Analogs
Allosteric modulators are substances that bind to a receptor or enzyme at a site topographically distinct from the primary active site (the orthosteric site). wikipedia.orgresearchgate.net. This binding induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand or substrate at the active site. wikipedia.orgrsc.org. Allosteric modulators can be positive (enhancing activity), negative (diminishing activity), or neutral (blocking other modulators without affecting activity). wikipedia.org.
While there is no specific research identifying this compound as an allosteric modulator, its analogs could be investigated for such properties. The study of diketone analogs in this context would involve assessing their ability to fine-tune the activity of a target receptor or enzyme in the presence of its primary activating ligand. researchgate.net. Such studies are crucial as allosteric sites are often less conserved than orthosteric sites, offering the potential for greater selectivity between receptor subtypes. rsc.org.
Research into allosteric modulation by diketone analogs would typically involve:
Binding Assays: To determine if the compound binds to a site other than the orthosteric one.
Functional Assays: To measure the modulatory effect (positive or negative) on the response of the primary ligand.
Table 3: Comparison of Orthosteric and Allosteric Ligands
| Feature | Orthosteric Ligands | Allosteric Modulators |
| Binding Site | Primary, active site | Secondary, topographically distinct site |
| Mechanism | Directly compete with the endogenous ligand | Induce a conformational change that alters the orthosteric site's function |
| Effect | Can be an agonist, antagonist, or inverse agonist | Can be positive, negative, or neutral; modulates the effect of the orthosteric ligand |
| Selectivity | May be limited due to conserved active sites | Potentially higher due to more diverse allosteric sites |
Chelation and Coordination Chemistry in Biochemical Contexts
The biological activities of this compound, particularly its role as an enzyme inhibitor, are fundamentally rooted in its coordination chemistry. mdpi.com. Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.com. The 1,2-dione arrangement in this compound allows it to act as a bidentate ligand, meaning it can donate two electron pairs to a metal ion, one from each carbonyl oxygen. ebsco.comlibretexts.org.
In biochemical systems, this chelating ability is highly significant. As discussed, many enzymes rely on metal ions as cofactors for their catalytic function. mdpi.com. By forming a stable chelate complex with the metal ion in an enzyme's active site, this compound can effectively sequester it, rendering the enzyme inactive. semanticscholar.orgmdpi.com. This is the principal mechanism behind the inhibition of metallo-β-lactamases (targeting Zn²⁺) and other metalloenzymes. mdpi.com. The formation of these coordination compounds alters the properties of both the metal ion and the ligand, leading to a stable complex that disrupts normal enzymatic processes. libretexts.org.
Table 4: Coordination Properties of 1,2-Dione Ligands
| Ligand Type | Metal Ions of Biochemical Relevance | Coordination Mode | Resulting Structure |
| Bidentate | Zn²⁺, Fe²⁺, Cu²⁺, Mg²⁺, Mn²⁺ | Donates electron pairs from two carbonyl oxygen atoms | Stable 5-membered chelate ring |
Applications of 3 Ethylcyclohexane 1,2 Dione in Broader Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Synthesis
The cyclohexane-1,2-dione framework is a potent building block in organic synthesis due to the dual reactivity of its carbonyl groups and its ability to exist in a more stable enol form. wikipedia.org This tautomerism is crucial for its function as a nucleophile in various reactions. As a member of this family, 3-ethylcyclohexane-1,2-dione can serve as a precursor for constructing more complex molecular architectures, particularly heterocyclic compounds.
One fundamental reaction is condensation with amines and related compounds. For instance, cyclohexane-1,2-dione readily condenses with 1,2-diamines to produce diaza heterocycles or with thiosemicarbazide to form thiosemicarbazones. wikipedia.orgrdd.edu.iq It can also undergo crossed-aldol reactions with other ketones, such as acetone (B3395972), to create new carbon-carbon bonds and generate multifunctional products like 2-hydroxy-2-acetonylcyclohexanone. researchgate.net These products can then be converted into other heterocyclic systems, such as pyrroline derivatives. researchgate.net The presence of the ethyl group at the 3-position can influence the regioselectivity of these reactions, potentially directing additions to one of the carbonyl groups over the other.
Additionally, cyclic α-diketones are known to participate in photo-induced cycloaddition reactions, offering pathways to diverse molecular frameworks that are otherwise difficult to access. mdpi.com The reactivity of the dione (B5365651) allows it to engage with alkenes and alkynes through various pathways, including [2+2] and [4+2] cycloadditions, to build complex polycyclic systems. mdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reactant(s) | Resulting Functional Group / Structure | Potential Utility |
|---|---|---|---|
| Condensation | 1,2-Diamines | Diimine / Diaza-heterocycle | Ligand Synthesis, Heterocyclic Scaffolds |
| Crossed-Aldol Reaction | Ketones (e.g., Acetone) | β-Hydroxy Ketone | Carbon Skeleton Elongation |
| Reaction with Azides | Aryl Azides | Dihydro-1,2,3-triazoles | Heterocyclic Synthesis |
Intermediacy in Natural Product Synthesis
Cyclic α-diketones are recognized as valuable core structures for the enantioselective total synthesis of complex natural products. nih.gov While a synthesis involving this compound specifically is not prominently documented, the utility of closely related analogs highlights its potential. For example, the synthesis of the sesterterpenoid natural product (–)-Terpestacin was achieved using 3-methyl-1,2-cyclopentanedione as the central building block. nih.gov
In this synthesis, the cyclic 1,2-dione, existing in its enol form (a diosphenol), was used as a nucleophile in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. This was followed by a Claisen rearrangement to stereoselectively install a quaternary carbon center. The strategy demonstrates how the unique reactivity of the α-diketone functionality can be programmatically controlled to build stereochemically complex molecules. nih.gov This established synthetic strategy underscores the potential of this compound to serve as a starting point for the synthesis of various natural products containing a functionalized cyclohexane (B81311) core.
Utility in Pharmaceutical and Medicinal Chemistry Research as Synthetic Intermediates
The cyclohexane-1,2-dione scaffold is a key intermediate in medicinal chemistry for the development of new therapeutic agents. Derivatives of this core structure have been reported to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive candidates for drug discovery programs. guidechem.com
The primary utility of this compound in this field would be as a precursor for the synthesis of diverse heterocyclic compounds. wikipedia.org Heterocycles are fundamental components of a vast number of approved drugs. By reacting the dione with various binucleophiles, a wide array of fused and spirocyclic scaffolds can be generated. For example, condensation with substituted diamines or aminothiols could lead to novel quinoxaline (B1680401) or thiazine derivatives, respectively. The ethyl group on the cyclohexane ring could serve to modulate the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters for optimizing pharmacokinetic profiles in drug candidates.
Contribution to the Development of Agrochemicals (Herbicidal and Pesticidal Intermediates)
In the field of agrochemicals, compounds based on a cyclohexane-dione structure are well-known, particularly cyclohexane-1,3-diones, which are precursors to a major class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While the application of the 1,2-dione isomer is less common, the inherent reactivity of the structure suggests potential utility.
The development of novel herbicides and pesticides often relies on the discovery of new molecular scaffolds that can interact with biological targets in pests or weeds. The this compound moiety could be used as a starting point to generate libraries of new compounds for screening. Through reactions such as condensation, acylation, and rearrangement, the core structure can be elaborated into more complex molecules designed to mimic the active sites of target enzymes or receptors in agricultural pests.
Potential in Material Science Applications
Cyclic α-diketones have found applications in material science, particularly in the field of polymer chemistry. Certain cyclic diketones, such as 3,3,6,6-tetramethylcyclohexanedione, are used as components in photopolymerizable compositions. google.comgoogle.com In these systems, the α-diketone can act as a photoinitiator or photosensitizer, which upon exposure to light, initiates the polymerization of monomers to form a solid polymer. This technology is relevant in dental composites, coatings, and 3D printing. The specific photochemical properties of this compound would determine its suitability for such applications.
Furthermore, the ability of cyclohexane-1,2-dione to act as a ligand precursor is also relevant. It can be converted into diimine or dioxime ligands, which can then chelate with metal ions. wikipedia.org The resulting metal complexes have potential applications in catalysis or as functional materials. For instance, metal complexes of ligands derived from thiosemicarbazones have been investigated for applications in nonlinear optics and electrochemical sensing. rdd.edu.iq The ethyl substituent on the this compound backbone could influence the solubility and electronic properties of the resulting metal complexes, thereby tuning their performance in material science contexts.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Context of Mention |
|---|---|---|
| This compound | C₈H₁₂O₂ | Main subject of the article |
| Cyclohexane-1,2-dione | C₆H₈O₂ | Parent compound and reactive analog |
| 2-Hydroxy-2-acetonylcyclohexanone | C₉H₁₄O₃ | Product of crossed-aldol reaction |
| (–)-Terpestacin | C₂₅H₃₆O₄ | Natural product synthesis target |
| 3-Methyl-1,2-cyclopentanedione | C₆H₈O₂ | Analog used in natural product synthesis |
| 4-hydroxyphenylpyruvate dioxygenase | (Enzyme) | Target for cyclohexane-1,3-dione herbicides |
| 3,3,6,6-Tetramethylcyclohexanedione | C₁₀H₁₆O₂ | Analog used in polymer science |
Advanced Analytical Methodologies for Diketone Research
Chromatographic Separation and Purification Techniques
Chromatography is an indispensable tool in the study of 3-Ethylcyclohexane-1,2-dione, providing the means to separate it from starting materials, byproducts, and other impurities. The choice of chromatographic technique depends on the specific analytical goal, whether it is assessing purity, determining enantiomeric composition, analyzing volatile components, monitoring reaction progress, or isolating the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of diketones. For assessing the purity of this compound, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds such as 3-methylcyclohexane-1,2-dione (B25814) can be adapted. sielc.com A typical reverse-phase HPLC setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.comsielc.com For applications requiring mass spectrometry detection, formic acid is preferred as it is volatile. sielc.comsielc.comsielc.com
Furthermore, due to the potential for chirality in derivatives of this compound, chiral HPLC is essential for determining enantiomeric excess. This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers, leading to their separation.
Below is an interactive data table summarizing typical HPLC conditions for the analysis of related cyclohexanediones, which could be optimized for this compound.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (for purity) / Chiral Stationary Phase (for enantiomeric excess) | C18 is a versatile nonpolar phase for reverse-phase chromatography. A CSP is required for the separation of enantiomers. |
| Mobile Phase | Acetonitrile/Water gradient | A common polar mobile phase for reverse-phase HPLC, with the gradient allowing for the elution of compounds with a range of polarities. |
| Additive | 0.1% Formic Acid | Improves peak shape and is compatible with mass spectrometry detection. sielc.comsielc.comsielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm / Mass Spectrometry | UV detection is suitable for compounds with a chromophore. Mass spectrometry provides mass information for identification. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is expected to be reasonably volatile, GC is a suitable method for its analysis. This technique is particularly useful for assessing the purity of the compound and for identifying and quantifying any volatile impurities.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase coated on the inside of the column. The choice of the stationary phase is critical and depends on the polarity of the analytes.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for monitoring the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. wikipedia.org
For monitoring the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. google.com The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. google.comgoogle.com The separated spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent. wikipedia.org The relative positions of the spots (Rf values) provide information about the components of the mixture. libretexts.org
| Component | Expected Rf Value | Visualization |
| Starting Material | Varies | UV light or staining |
| This compound | Intermediate | UV light or staining |
| Byproducts | Varies | UV light or staining |
Column chromatography is a preparative technique used for the purification of compounds. youtube.com Following a synthesis, column chromatography is often the method of choice for isolating this compound from unreacted starting materials and byproducts. researchgate.net The principle is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top of the column. rsc.org A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. rsc.org Fractions are collected and analyzed (often by TLC) to identify those containing the pure product.
Advanced Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example and is highly applicable to the analysis of this compound.
In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component as it elutes from the GC column. This allows for the confident identification of the compounds based on both their retention time and their mass spectrum. researchgate.net The mass spectrometer can be operated in different ionization modes, such as electron impact (EI) or chemical ionization (CI), to provide different types of structural information. gcms.cz High-resolution mass spectrometry can further provide the elemental composition of the detected ions, adding another layer of confidence to the identification. gcms.cz This technique is invaluable for identifying unknown impurities and byproducts in a sample of this compound. gcms.cz
Emerging Research Directions and Future Perspectives for 3 Ethylcyclohexane 1,2 Dione Chemistry
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of 1,2-diones and their derivatives is continually evolving, with a focus on developing more efficient and selective reaction pathways. Traditional methods for the synthesis of β-diketones, which share structural similarities, include the Claisen condensation, hydration of alkynones, and decarboxylative coupling reactions. nih.gov Recent research has expanded this repertoire to include innovative catalytic systems that offer improved yields and stereoselectivity.
One emerging area is the use of metal-based catalysts in dione (B5365651) synthesis. For instance, palladium-catalyzed α-carbonylative arylation has been employed for the preparation of chiral spirocyclic β,β'-diketones. mdpi.com Indium-mediated reactions have also shown promise in the synthesis of α-hydroxy ketones from 1,2-diones. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs) are gaining traction as organocatalysts in various organic transformations, including the synthesis of 1,4-diketone derivatives through Stetter reactions. acs.orgnih.gov These catalytic systems offer milder reaction conditions and can lead to the formation of complex molecular architectures. acs.orgnih.gov
The development of novel reaction pathways also extends to the functionalization of the dione core. For example, unusual reactions of cyclohexane-1,2-dione with aryl azides and amines have been reported to yield cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides, respectively, showcasing the versatility of the dione scaffold in synthesizing diverse heterocyclic compounds. rsc.org Future research will likely focus on the discovery of new catalysts and reaction conditions that enable the precise and efficient synthesis of a wide range of substituted cyclohexanediones, including those with specific stereochemistry like 3-Ethylcyclohexane-1,2-dione.
Table 1: Overview of Catalytic Systems in Diketone Synthesis
| Catalytic System | Type of Diketone | Reaction Type | Reference |
|---|---|---|---|
| Palladium-based catalysts | Chiral spirocyclic β,β'-diketones | α-carbonylative arylation | mdpi.com |
| Indium reagents | α-hydroxy ketones from 1,2-diones | Allylation, etc. | researchgate.net |
| N-heterocyclic carbenes (NHCs) | 1,4-diketones | Stetter reaction | acs.orgnih.gov |
| Rhodium catalysts | Substituted 1,3-diketones | Acylation of α,β-unsaturated ketones | organic-chemistry.org |
Advanced Computational Design of 1,2-Dione-Based Molecules
Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new molecules with desired properties. For dione-based molecules, these techniques can be used to predict reactivity, design novel catalysts, and screen for potential biological activity.
A notable application of computational design is in the field of drug discovery. For instance, a computer-aided drug design (CADD) approach has been utilized to screen cyclohexane-1,3-dione derivatives as potential anticancer agents. acs.org This involves developing quantitative structure-activity relationship (QSAR) models to correlate the molecular structure of the compounds with their biological activity. acs.org Such models can predict the efficacy of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more promising candidates. acs.org
Molecular docking and simulation studies can further elucidate the interactions between dione-based ligands and their biological targets. nih.gov For example, in silico studies can predict the binding affinity and mode of interaction of a molecule with a specific enzyme or receptor, providing insights into its mechanism of action. nih.gov Density Functional Theory (DFT) is another powerful computational method used to investigate the electronic structure and energy levels of molecules, which can help in understanding their reactivity and spectroscopic properties. nih.gov The application of these advanced computational methods to this compound could accelerate the discovery of its potential applications in medicinal chemistry and materials science.
Innovations in Sustainable Synthesis and Green Chemistry for Diketones
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
In the context of diketone synthesis, several green approaches are being explored. One-pot multicomponent reactions are gaining attention as they offer higher atom economy and reduce the number of purification steps, thereby minimizing waste generation. nih.govmdpi.com The development of heterogeneous catalysts is another key area of green chemistry, as these catalysts can be easily separated from the reaction mixture and reused, reducing both cost and waste. nih.gov For instance, heterogenized phosphotungstic acid on alumina (B75360) has been used as a recyclable catalyst for the Hantzsch synthesis of dihydropyridine (B1217469) derivatives, a reaction that can involve diketone precursors. nih.gov
The use of greener solvents, such as water or ionic liquids, and solvent-free reaction conditions are also being investigated. mdpi.com Mechanochemistry, which involves conducting reactions by grinding solids together, is an emerging solvent-free technique that has been applied to the synthesis of indane-1,3-dione derivatives. mdpi.com These sustainable approaches are crucial for the environmentally responsible production of diketones and their derivatives. Future research will likely focus on developing more efficient and versatile green synthetic methods for a broader range of diketones.
Table 2: Green Chemistry Approaches in Synthesis
| Green Chemistry Principle | Application in Diketone/Related Synthesis | Reference |
|---|---|---|
| One-pot multicomponent reactions | Synthesis of dihydropyridines and quinazolinones | nih.govmdpi.com |
| Heterogeneous catalysis | Recyclable catalysts for Hantzsch synthesis | nih.gov |
| Solvent-free synthesis | Mechanochemical synthesis of indane-1,3-diones | mdpi.com |
| Use of green solvents | General principle in organic synthesis | mdpi.com |
Interdisciplinary Research Integrating 1,2-Dione Chemistry with Allied Sciences
The versatile chemical nature of 1,2-diones makes them valuable building blocks in a variety of scientific fields beyond traditional organic chemistry. The integration of dione chemistry with allied sciences such as medicinal chemistry, agrochemistry, and materials science is a key driver of innovation.
In medicinal chemistry, the β-dicarbonyl structure is present in numerous biologically active compounds and is associated with antioxidant properties. nih.govresearchgate.net Cyclohexanedione derivatives are being investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents. acs.orgdataintelo.com The ability of some diketones to act as bio-isosteres for carboxylic acids is also being explored in drug design. nih.gov
In the field of agrochemicals, cyclohexane-1,3-dione derivatives are used in the synthesis of herbicides and pesticides. dataintelo.comnbinno.com Their mode of action often involves the inhibition of specific enzymes in plants. nih.gov The development of new dione-based agrochemicals is crucial for improving crop yields and managing pests.
The unique electronic and structural properties of diketones also make them attractive for applications in materials science. For example, they have been used as photoinitiators in polymerization processes and in the synthesis of dyes. dataintelo.comresearchgate.net The development of novel dione-based materials with specific optical or electronic properties is an active area of research. The interdisciplinary nature of dione chemistry ensures its continued relevance and opens up exciting opportunities for future discoveries.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Ethylcyclohexane-1,2-dione, and how is purity ensured?
- Methodology :
- Synthesis : Alkylation of 1,2-cyclohexanedione precursors with ethylating agents (e.g., ethyl halides) under basic conditions. For example, analogous methods for 3-methyl derivatives involve nucleophilic substitution at the cyclohexanedione scaffold .
- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) to remove byproducts. Purity is confirmed via melting point analysis (expected range: 57–59°C for methyl analogs) and HPLC (≥98% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Identify ethyl group signals (e.g., δ ~1.2 ppm for CH3, δ ~2.5 ppm for CH2 adjacent to carbonyls) and carbonyl carbons (δ ~200–210 ppm). Compare with 3-methyl analogs for substituent effects .
- IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm diketone functionality. Enol tautomers may show O–H stretches (~3200 cm⁻¹) if present .
- Mass Spectrometry : Molecular ion ([M]⁺) at m/z 140–142 (C8H10O2) and fragmentation patterns (e.g., loss of CO groups) .
Advanced Research Questions
Q. How does the ethyl substituent influence the keto-enol tautomer equilibrium in this compound compared to unsubstituted 1,2-cyclohexanedione?
- Methodology :
- Experimental : Use temperature-dependent NMR to monitor tautomeric ratios. Ethyl groups may sterically hinder enolization, shifting equilibrium toward the diketone form.
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare stabilization energies of tautomers. Solvent effects (polar vs. non-polar) should be modeled .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data for this compound derivatives?
- Methodology :
- Multi-technique validation : Cross-reference X-ray crystallography (for solid-state structure) with solution-phase NMR and IR. For example, solid-state IR-LD spectroscopy can align molecular orientation data with crystallographic results .
- Dynamic NMR : Detect conformational flexibility or slow-exchange processes that may explain spectral inconsistencies .
Q. How can this compound act as a precursor in synthesizing bioactive squaramide analogs?
- Methodology :
- Reactivity : React with amines (e.g., butylamine) to form squaramides via nucleophilic attack on carbonyl groups. Optimize conditions (e.g., ethanol solvent, room temperature) based on cyclobutene-dione protocols .
- Catalytic applications : Test enantioselectivity in asymmetric reactions (e.g., Michael additions) using chiral squaramides derived from ethyl-substituted diketones .
Q. What enzymatic pathways degrade this compound, and how are they studied?
- Methodology :
- Enzyme assays : Use cyclohexane-1,2-dione hydrolase (EC 3.7.1.11) as a model enzyme. Monitor substrate depletion via HPLC or UV-Vis spectroscopy (λ ~250 nm for diketone absorption) .
- Kinetic analysis : Measure kcat and KM values to compare degradation rates with unsubstituted analogs. Ethyl groups may reduce enzyme affinity due to steric hindrance .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in nucleophilic additions to this compound?
- Methodology :
- Steric vs. electronic effects : Ethyl groups may slow nucleophilic attack (steric hindrance) but enhance electrophilicity via electron-withdrawing effects. Use Hammett plots or kinetic isotope effects to decouple these factors .
- Solvent screening : Test reactions in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents to isolate solvent-dependent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
